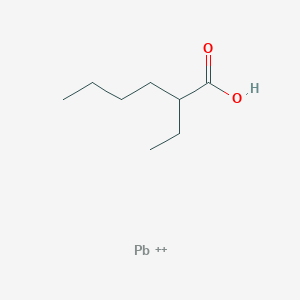
2-Ethylhexanoic acid, lead salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexanoic acid, lead salt is a chemical compound formed by the reaction of 2-ethylhexanoic acid with lead. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a stabilizer and a catalyst in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexanoic acid, lead salt typically involves the reaction of 2-ethylhexanoic acid with a lead compound, such as lead oxide or lead acetate. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in reactors where 2-ethylhexanoic acid is reacted with lead compounds. The process is optimized to maximize yield and purity, often involving steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: 2-Ethylhexanoic acid, lead salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lead metal and other reduced species.
Substitution: It can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Metal salts like sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized species.
Reduction: Lead metal and reduced organic compounds.
Substitution: New metal salts and 2-ethylhexanoic acid derivatives.
科学的研究の応用
2-Ethylhexanoic acid, lead salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic agents.
Industry: Utilized as a stabilizer in plastics and as a drying agent in paints and coatings.
作用機序
The mechanism of action of 2-ethylhexanoic acid, lead salt involves its ability to interact with various molecular targets, such as enzymes and receptors. The lead ion can form complexes with organic molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
- 2-Ethylhexanoic acid, cobalt salt
- 2-Ethylhexanoic acid, nickel salt
- 2-Ethylhexanoic acid, tin salt
Comparison: 2-Ethylhexanoic acid, lead salt is unique due to its specific interactions with lead ions, which differ from those of cobalt, nickel, and tin salts. These differences result in distinct catalytic properties and applications in various industrial processes.
特性
CAS番号 |
16996-40-0 |
|---|---|
分子式 |
C8H16O2Pb |
分子量 |
351 g/mol |
IUPAC名 |
2-ethylhexanoic acid;lead(2+) |
InChI |
InChI=1S/C8H16O2.Pb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
ONQAUOMFCUFPBJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.[Pb+2] |
正規SMILES |
CCCCC(CC)C(=O)O.[Pb] |
| 16996-40-0 | |
物理的記述 |
Liquid |
ピクトグラム |
Flammable; Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


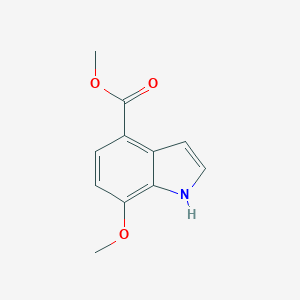

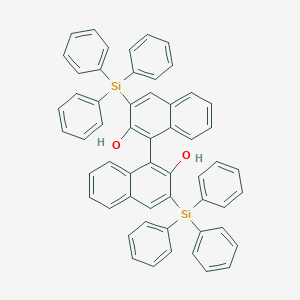
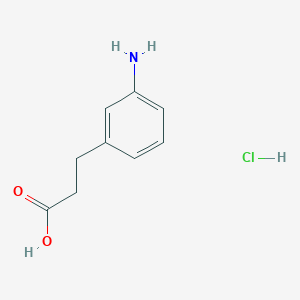
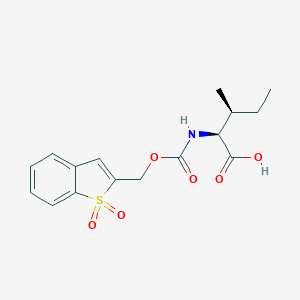
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
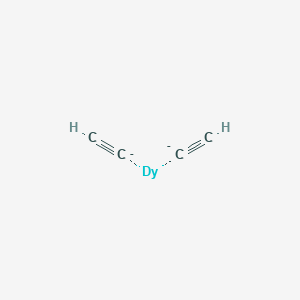
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
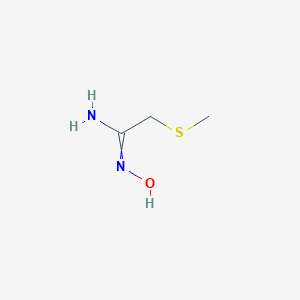
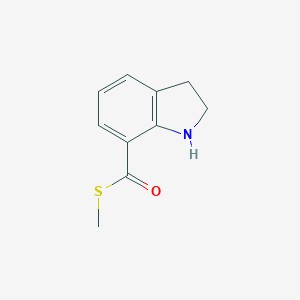
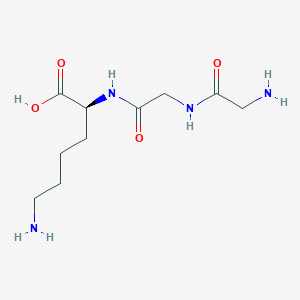
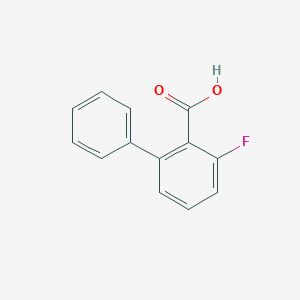
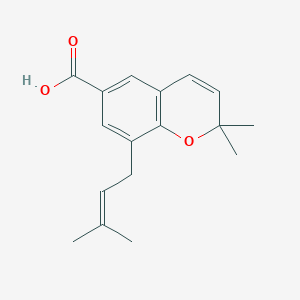
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
